
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic molecule that appears to be related to the indole family of compounds. Indoles are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The specific structure of this compound suggests it contains an indole moiety, a seven-membered azepane ring, and an aldehyde functional group, which may confer unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in the literature. For instance, a one-pot synthesis method has been developed for azaheterocyclo[1,2,3-lm]-fused benzo[c]carbazoles, which are structurally related to the compound . This method involves photocyclization of 3-acyl-2-halo-1-[(ω-phenylethynyl)alkyl] indoles, leading to products with good to excellent yields. Although the exact synthesis of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is not detailed, similar photocyclization strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, and the presence of substituents can significantly alter their chemical behavior. Single-crystal X-ray structural analyses have been used to confirm the structures of some photocyclized indole derivatives . Such analytical techniques would be essential for confirming the structure of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde, ensuring the correct placement of functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The literature describes the decomposition of azidoacrylates derived from 2-substituted indole-3-carbaldehydes to form β-carbolines, azepino[4,5-b]indoles, or enamines . The formation of azepinoindoles is particularly interesting as it proceeds via cyclization of initially formed enamines, a reaction that is favored in the indole series. This suggests that the compound may also undergo similar cyclization reactions, given its structural similarity to the compounds studied.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde are not provided in the papers, we can infer that its properties would be influenced by its indole core and the azepane and aldehyde functional groups. Indole derivatives typically exhibit significant aromatic character, which can affect their solubility, reactivity, and interaction with biological targets. The azepane ring could introduce conformational rigidity, while the aldehyde group could participate in various chemical reactions, such as condensation or oxidation-reduction processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical synthesis and properties of complex molecules like "1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde" often involve detailed studies to understand their structure-activity relationships. For example, compounds involving azepane (a seven-membered heterocyclic compound) and indole (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) are of significant interest due to their potential pharmacological properties. The synthesis of such compounds typically involves multi-step chemical reactions, aiming to introduce functional groups that can affect the molecule's biological activity (Kaur, Garg, Malhi, & Sohal, 2021)(Kaur et al., 2021).
Potential Biological Applications
Azepane-based motifs are recognized for their diverse pharmacological properties. Over 20 azepane-based drugs have been approved by the FDA, showcasing the therapeutic potential of compounds featuring this structural motif. These compounds have been explored for a variety of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. The structural diversity and activity profiles of azepane-containing analogs highlight the importance of such compounds in drug discovery and development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019)(Zha et al., 2019).
Chemical Reactions and Pathways
Knoevenagel condensation, a reaction involving the formation of carbon-carbon double bonds between aldehydes or ketones and active methylene compounds, is pivotal in synthesizing various biologically active compounds. The utilization of this reaction, particularly in generating α, β-unsaturated ketones or carboxylic acids, has facilitated the development of molecules with significant anticancer activity. This showcases the potential of employing specific chemical reactions to create compounds with targeted biological activities (Tokala, Bora, & Shankaraiah, 2022)(Tokala et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-21)15-8-4-5-9-17(15)20(14)12-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSNPAFPAAQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)
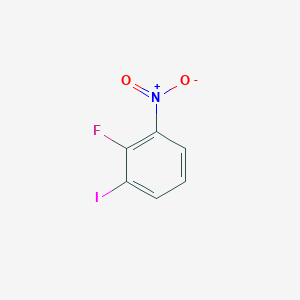
![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)
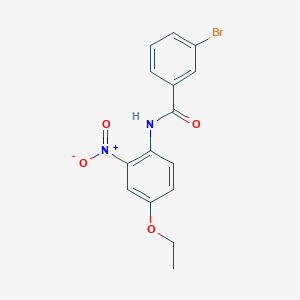
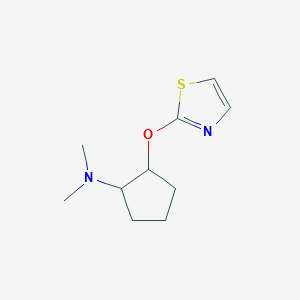
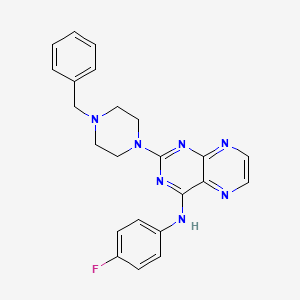
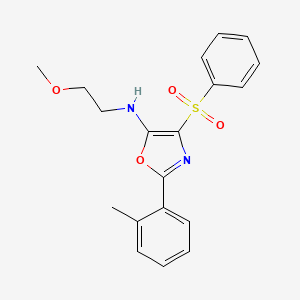
![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)